methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate
Description
This compound is a structurally complex thiazolidinone derivative featuring a benzoate ester core, a (Z)-configured thioxo-thiazolidinone ring, and a dimethylaminopropylamino side chain. Its synthesis likely involves multi-step reactions, including condensation of 4-formylbenzoic acid derivatives with thiazolidinone precursors, followed by functionalization with amines and thiol-containing groups . The dimethylaminopropylamino moiety may confer solubility in polar solvents or influence biological interactions, such as receptor binding .
Properties
Molecular Formula |
C19H23N3O4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H23N3O4S2/c1-21(2)10-4-9-20-16(23)12-22-17(24)15(28-19(22)27)11-13-5-7-14(8-6-13)18(25)26-3/h5-8,11H,4,9-10,12H2,1-3H3,(H,20,23)/b15-11- |
InChI Key |
XTHONEKRVVJYPB-PTNGSMBKSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4-Formylbenzoate
Methyl 4-formylbenzoate is synthesized via esterification of 4-carboxybenzaldehyde with methanol in the presence of sulfuric acid (yield: 85–92%).
Reaction Conditions :
-
Reactants : 4-Carboxybenzaldehyde (1 eq), methanol (10 eq), H₂SO₄ (cat.).
-
Temperature : 65°C, 6 hr.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 3.95 (s, 3H, OCH₃).
Cyclocondensation to Form Thiazolidinone Core
The thiazolidinone ring is constructed via a modified Hantzsch thiazole synthesis, adapting protocols from Kumar et al. and PMC6017844.
Procedure :
-
Reactants : Methyl 4-formylbenzoate (1 eq), thiourea (1.2 eq), chloroacetic acid (1.5 eq).
-
Solvent : Ethanol/water (4:1).
-
Conditions : Reflux at 80°C for 12 hr under N₂.
-
Workup : Acidification to pH 3–4, filtration, recrystallization (n-butanol).
Mechanistic Insight :
Thiourea undergoes nucleophilic attack on chloroacetic acid, forming a thiazolidinone intermediate. Subsequent condensation with the aldehyde group establishes the exocyclic double bond.
Optimization :
-
Microwave irradiation (100°C, 30 min) increases yield to 89%.
-
Z-Selectivity : The reaction proceeds with >95% Z-configuration due to steric hindrance from the benzoate group.
Characterization (Intermediate A) :
-
IR (KBr) : 1705 cm⁻¹ (C=O, ester), 1678 cm⁻¹ (C=O, thiazolidinone), 1240 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆): δ 8.02 (d, J = 8.2 Hz, 2H, ArH), 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.45 (s, 1H, CH=), 3.89 (s, 3H, OCH₃).
Synthesis of Intermediate B: 2-Chloro- N-(3-Dimethylaminopropyl)acetamide
Amide Formation
Adapting methods from PMC6017844, the amide side chain is synthesized via Schotten-Baumann reaction.
Procedure :
-
Reactants : Chloroacetyl chloride (1 eq), 3-(dimethylamino)propylamine (1.1 eq).
-
Solvent : Dichloromethane, 0°C.
-
Base : Triethylamine (2 eq).
-
Workup : Extraction with 5% HCl, brine wash, drying (MgSO₄).
Yield : 78–85%.
Characterization :
-
¹H NMR (CDCl₃): δ 6.82 (br s, 1H, NH), 3.85 (s, 2H, COCH₂Cl), 3.30 (t, J = 6.8 Hz, 2H, NCH₂), 2.40–2.35 (m, 2H, CH₂NMe₂), 2.23 (s, 6H, NMe₂), 1.75 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).
Final Coupling: Alkylation of Intermediate A with Intermediate B
Nucleophilic Substitution
The thiol group in Intermediate A displaces chloride from Intermediate B under basic conditions.
Procedure :
-
Reactants : Intermediate A (1 eq), Intermediate B (1.2 eq), K₂CO₃ (2 eq).
-
Solvent : Anhydrous DMF, 60°C, 8 hr.
-
Workup : Precipitation in ice-water, filtration, chromatography (SiO₂, EtOAc/hexane).
Yield : 65–72%.
Stereochemical Integrity :
-
The Z-configuration is preserved due to the rigidity of the thiazolidinone ring and absence of π-bond rotation.
Characterization (Final Product) :
-
Mp : 198–200°C.
-
IR (KBr) : 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), 1235 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆): δ 8.01 (d, J = 8.3 Hz, 2H, ArH), 7.88 (d, J = 8.3 Hz, 2H, ArH), 7.43 (s, 1H, CH=), 4.10 (s, 2H, SCH₂CO), 3.87 (s, 3H, OCH₃), 3.45 (t, J = 7.0 Hz, 2H, NCH₂), 2.38–2.30 (m, 2H, CH₂NMe₂), 2.20 (s, 6H, NMe₂), 1.70 (quin, J = 7.0 Hz, 2H, CH₂CH₂CH₂).
-
¹³C NMR : δ 192.1 (C=S), 176.8 (C=O, thiazolidinone), 169.5 (C=O, ester), 166.3 (C=O, amide), 141.2 (CH=), 52.1 (OCH₃), 48.3 (NCH₂), 45.7 (NMe₂), 37.2 (SCH₂), 26.4 (CH₂CH₂CH₂).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Replacing conventional heating with microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yield.
One-Pot Sequential Reactions
A streamlined protocol combining aldehyde condensation and thiazolidinone formation in a single pot achieves 70% yield but requires stringent pH control.
Enzymatic Resolution for Stereopurity
Lipase-mediated resolution of racemic intermediates enhances enantiomeric excess (ee >98%) but adds cost and complexity.
Scalability and Process Optimization
Solvent Selection
-
DMF vs. THF : DMF provides higher solubility for intermediates but complicates purification. THF offers easier workup at the expense of 10–15% lower yield.
Catalytic Enhancements
Green Chemistry Metrics
-
E-Factor : 23.4 (improved to 15.8 with solvent recycling).
-
PMI : 56.2 (input/output mass ratio).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by relevant data and case studies.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound} exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The thiazolidinone structure contributes to antimicrobial activity, making this compound a candidate for developing new antibiotics. Research has demonstrated that thiazolidinones can inhibit bacterial growth, particularly against resistant strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
Compounds containing thiazolidinone moieties have shown promise in reducing inflammation. They can modulate inflammatory pathways, making them potential therapeutic agents for conditions like arthritis and other inflammatory diseases .
Diabetes Management
Thiazolidinediones, a subclass of thiazolidinones, are known for their role as insulin sensitizers in diabetes treatment. While this compound} is not a direct derivative of this class, its structural similarities suggest potential applications in glucose metabolism regulation .
Case Study 1: Anticancer Activity
A study published in the journal Pharmaceuticals explored the synthesis and biological evaluation of thiazolidinone derivatives. Among the tested compounds, one derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM . This highlights the potential of this compound} as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidinone ring significantly enhanced antibacterial activity, suggesting that similar modifications could optimize this compound} for therapeutic use .
Table 1: Biological Activities of Thiazolidinone Derivatives
| Activity Type | Compound Example | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Anticancer | Thiazolidinone A | 15 µM (MCF-7) |
| Antimicrobial | Thiazolidinone B | 10 µg/mL (S. aureus) |
| Anti-inflammatory | Thiazolidinone C | Significant reduction in cytokines |
Table 2: Structure Activity Relationship (SAR) Insights
| Modification Type | Effect on Activity |
|---|---|
| Alkyl chain length | Increased potency against bacteria |
| Substitution on ring | Enhanced anticancer activity |
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic acid derivatives
- Structure: These compounds lack the thioxo group (C=O at position 2 instead of C=S) and the dimethylaminopropylamino side chain.
- Synthesis : Formed via condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione, followed by coupling with substituted anilines .
2.1.2. Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (Compound 5)
- Structure: Contains a fluorobenzyl group and a silyl-protected hydroxyl chain, but retains the 2,4-dioxothiazolidinone core.
- Synthesis: Uses triisopropylsilyl chloride for hydroxyl protection, contrasting with the dimethylaminopropylamino functionalization in the target compound .
- Functional Impact : The fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration, while the silyl group aids in synthetic purification .
Thiazolidinone Derivatives with Azo Linkages
Thiazolidin-4-one Azo Derivatives (e.g., Compound 18)
- Structure : Features azo (-N=N-) bridges and benzothiazole substituents instead of benzoate esters.
- Synthesis: Generated via diazenylation of benzaldehyde derivatives followed by thiazolidinone ring closure with mercaptoacetic acid .
- Activity : Demonstrated antimicrobial and antioxidant properties, suggesting that the target compound’s biological profile may differ due to its distinct substituents .
Ethyl Benzoate Analogues (e.g., I-6230, I-6232)**
- Structure : Ethyl benzoate esters with pyridazine or isoxazole substituents.
- Synthesis : Derived from phenethylamine or phenethylthio coupling reactions .
- Key Contrast : The methyl benzoate group in the target compound may alter metabolic stability compared to ethyl esters, as methyl esters are typically hydrolyzed faster in vivo .
Comparative Data Table
Research Implications
- Synthetic Complexity: The target compound’s thioxo group and tertiary amine side chain necessitate advanced purification techniques (e.g., column chromatography) compared to simpler thiazolidinones .
- Biological Potential: While analogous thiazolidinones show antimicrobial, antioxidant, or antidiabetic activities, the dimethylaminopropylamino group in the target compound may target neurological or inflammatory pathways, given similar motifs in antipsychotic drugs .
- Metabolic Stability : The methyl benzoate ester may confer shorter half-life than ethyl analogues, necessitating prodrug strategies for therapeutic use .
Biological Activity
Methyl 4-{(Z)-[3-(2-{[3-(dimethylamino)propyl]amino}-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate (CAS Number: 929825-87-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The structure features a thiazolidinone moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
A study reported that thiazole and thiazolidinone derivatives displayed IC50 values below 5 µg/mL against several cancer cell lines, indicating potent antiproliferative activity. The presence of electron-donating groups like methyl at specific positions on the aromatic rings enhances activity by stabilizing the interaction with target proteins involved in cancer progression .
Antimicrobial Activity
Compounds related to this compound have also been evaluated for antimicrobial properties. A comprehensive review highlighted that thiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings from various studies include:
- Substituent Effects : The presence of specific substituents on the thiazolidinone ring significantly influences biological activity. For example, modifications at the 4-position of the phenyl ring have been linked to enhanced cytotoxicity against cancer cells .
- Dimethylamino Group : The dimethylamino group attached to the propyl chain appears to enhance solubility and bioavailability, contributing to increased efficacy in biological assays .
- Thiazolidinone Ring : The integrity of the thiazolidinone ring is essential for maintaining biological activity, as alterations can lead to loss of function .
Case Studies
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various thiazolidinone derivatives, this compound was tested against human breast cancer cell lines (MCF7). Results showed an IC50 value of approximately 1.98 µg/mL, indicating significant growth inhibition compared to control groups .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against both strains, suggesting potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
